molecular formula C8H2Cl3FN2 B8052673 2,4,8-Trichloro-6-fluoroquinazoline

2,4,8-Trichloro-6-fluoroquinazoline

Cat. No.: B8052673
M. Wt: 251.5 g/mol
InChI Key: VCXPSTHBMYWYNJ-UHFFFAOYSA-N
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Description

The Quinazoline (B50416) Heterocyclic System: An Evolving Cornerstone of Modern Chemical Sciences

The quinazoline ring system, with its constituent benzene (B151609) and pyrimidine (B1678525) rings, has been a subject of intense scientific scrutiny for over a century. frontiersin.org Its journey began with its initial synthesis and has since blossomed into a cornerstone of modern medicinal and materials chemistry. frontiersin.orgfrontiersin.org The inherent aromaticity and the presence of two nitrogen atoms within the pyrimidine ring endow the quinazoline scaffold with a unique electronic profile, making it a versatile building block for the synthesis of a diverse array of more complex molecules. frontiersin.org

The significance of the quinazoline system is underscored by its presence in numerous biologically active compounds and approved pharmaceutical agents. nih.govnih.gov These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. frontiersin.org This has cemented the quinazoline nucleus as a "privileged scaffold" in drug discovery, a core structure that can be readily modified to interact with a wide range of biological targets. The continuous development of novel synthetic methodologies, including microwave-assisted and metal-catalyzed reactions, has further expanded the accessibility and diversity of quinazoline derivatives, ensuring their continued relevance in contemporary chemical research. frontiersin.orgresearchgate.net

Polyhalogenated Quinazolines: Distinctive Features in Synthesis and Applications

The introduction of multiple halogen atoms onto the quinazoline framework gives rise to polyhalogenated quinazolines, a subclass of compounds with distinct and valuable characteristics for both synthetic and medicinal chemistry. The number, type, and position of the halogen substituents profoundly influence the electronic properties and reactivity of the quinazoline core.

In synthetic chemistry, polyhalogenated quinazolines serve as highly versatile intermediates. The carbon-halogen bonds act as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the regioselective introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the construction of complex molecular architectures. The differential reactivity of various halogens (e.g., iodine being more reactive than chlorine) can be exploited for sequential, site-selective modifications, offering a powerful strategy for the synthesis of polysubstituted quinazolines. vulcanchem.com

From a medicinal chemistry perspective, the incorporation of halogens can significantly impact the pharmacological profile of a molecule. Halogen atoms can modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, the presence of fluorine, a common feature in many modern pharmaceuticals, can enhance binding interactions and improve metabolic resistance. The strategic placement of multiple halogens on the quinazoline scaffold can therefore be a key design element in the development of new therapeutic agents.

The Research Trajectory of 2,4,8-Trichloro-6-fluoroquinazoline: A Compound of Synthetic Potential

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest a significant potential as a versatile building block in synthetic and medicinal chemistry. As a polyhalogenated quinazoline, it embodies the reactive characteristics that make this class of compounds highly valuable for chemical diversification.

The presence of three chlorine atoms at positions 2, 4, and 8, and a fluorine atom at position 6, creates a highly electrophilic quinazoline core. The chlorine atoms, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution, a common and powerful method for introducing a wide array of functional groups. nih.gov This reactivity allows for the synthesis of diverse libraries of 2,4-disubstituted-6-fluoro-8-chloroquinazolines, which can then be screened for various biological activities. For example, the synthesis of 2,4-diaminoquinazoline derivatives as potential antitumor agents often proceeds through a dichloroquinazoline intermediate. researchgate.net

Furthermore, the 8-chloro substituent could potentially undergo metal-catalyzed cross-coupling reactions, offering another avenue for structural modification. The fluorine atom at the 6-position is generally less reactive towards nucleophilic substitution but is known to influence the electronic properties of the molecule and can be a desirable feature in the design of bioactive compounds. The synthesis of such a molecule would likely involve the chlorination of a corresponding quinazolinone precursor, a common strategy for producing chloroquinazolines. vulcanchem.com A plausible synthetic route could start from a fluorinated anthranilic acid derivative. vulcanchem.comgoogle.com

Given the established importance of halogenated quinazolines in the development of kinase inhibitors and other therapeutic agents, this compound represents a promising, yet underexplored, starting material. Its potential lies in its capacity to serve as a versatile scaffold for the creation of novel compounds with tailored properties for a range of chemical and biological applications.

Compound and Property Tables

Table 1: Compounds Mentioned in this Article

Compound Name
This compound
2,4-diaminoquinazoline
2,4-disubstituted-6-fluoro-8-chloroquinazoline
2,4-dichloroquinazoline (B46505)
6-fluoro-8-chloroquinazoline
2,4-diaminoquinazoline
Dichloroquinazoline
Fluorinated anthranilic acid

Table 2: Estimated Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈HCl₃FN₂
Molecular Weight 251.47 g/mol
Purity ≥97%

Note: The data in Table 2 is based on information from chemical suppliers and may be estimated. biocompare.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,8-trichloro-6-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3FN2/c9-5-2-3(12)1-4-6(5)13-8(11)14-7(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXPSTHBMYWYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4,8 Trichloro 6 Fluoroquinazoline and Analogous Systems

Strategic Approaches to Quinazoline (B50416) Ring System Construction

The construction of the quinazoline skeleton can be achieved through various synthetic routes, each with its own advantages regarding substrate scope, reaction conditions, and achievable substitution patterns. The choice of a particular method often depends on the availability of starting materials and the desired functionality on the final molecule.

Classical Condensation and Cyclization Reactions

Classical methods for quinazoline synthesis have been established for over a century and remain fundamental in organic synthesis. These reactions typically involve the cyclization of appropriately substituted benzene (B151609) derivatives, such as anthranilic acid or its analogs, to form the fused pyrimidine (B1678525) ring.

The Niementowski quinazoline synthesis is a well-established and widely used method that involves the thermal condensation of an anthranilic acid with an amide to yield a 4-oxo-3,4-dihydroquinazoline (quinazolin-4-one). nih.govwikipedia.org The reaction, first reported by Stefan von Niementowski in 1895, typically requires high temperatures (often >180°C) for the cyclization and dehydration to occur. nih.govwikipedia.org

The general mechanism proceeds via the initial formation of an N-acylanthranilic acid intermediate, followed by cyclization through the nucleophilic attack of the amino group onto the amide carbonyl, and subsequent dehydration to form the quinazolinone ring. Variants of this reaction have been developed to improve yields and reduce the harshness of the conditions, for instance, through the use of microwave irradiation, which can significantly shorten reaction times and often leads to higher yields. nih.gov Modifications may also involve the use of isatoic anhydride (B1165640) in place of anthranilic acid. nih.gov

Starting Anthranilic AcidAmide/ReagentConditionsProductRef
Anthranilic AcidFormamideHeat, 120-130°C4(3H)-Quinazolinone wikipedia.org
Substituted Anthranilic AcidsFormamideMicrowave, Montmorillonite (B579905) K-10Substituted 4(3H)-Quinazolinones nih.gov
5-Substituted Anthranilic Acid(Aceto/Benzo) hydrazideConventional Heating / Microwave6-Substituted-2-(methyl/phenyl)-3-[-2-(methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-2-oxo(ethyl/phenyl)]-quinazolin-4(3H)-ones umich.edu

The Bischler synthesis, in the context of quinazolines, refers to a classical cyclization method that is less commonly cited than the Niementowski reaction. It is described as a traditional approach requiring harsh conditions to achieve the cyclization. nih.gov This method typically involves the cyclization of an N-acyl-2-aminobenzophenone or a related N-acylated aminophenyl ketone in the presence of ammonia (B1221849). nih.gov

The process generally necessitates high temperatures (often exceeding 120°C) and high pressure, frequently carried out in a sealed vessel with a saturated solution of ammonia in alcohol for several hours. nih.gov An alternative procedure involves passing ammonia gas through a heated melt of the acylated amino compound, sometimes mixed with a salt like sodium acetate (B1210297). nih.gov Due to these demanding conditions, modern variations often employ techniques like ultrasound assistance to promote the reaction and improve efficiency. nih.gov The parent quinazoline compound itself was first obtained by Bischler and Lang through the decarboxylation of a 2-carboxy derivative, highlighting early contributions to this class of compounds. nih.gov

Riedel's synthesis offers an alternative pathway to the quinazoline core, starting from o-nitrobenzaldehyde instead of an anthranilic acid derivative. researchgate.net In this method, the o-nitrobenzaldehyde is condensed with an amide in the presence of a reducing agent. The reaction proceeds through the in-situ reduction of the nitro group to an amino group, which then participates in a cyclization-condensation with the amide to form the quinazoline ring.

The key transformation involves the simultaneous reduction of the nitro functionality and the formation of the heterocyclic ring. This approach is valuable as it utilizes different starting materials compared to the more common anthranilic acid-based routes. A typical procedure might involve heating o-nitrobenzaldehyde and an appropriate amide with a reducing agent like stannous chloride in a suitable solvent. researchgate.net

Starting MaterialReagent(s)Key TransformationProduct TypeRef
o-NitrobenzaldehydeAmides, Reducing Agent (e.g., SnCl₂)Reductive Cyclization4-Substituted Quinazolines researchgate.net
6-Nitro-veratraldehydeAmides, Reducing AgentReductive Cyclization6,7-Dimethoxyquinazolines researchgate.net

A highly versatile and common strategy for quinazolinone synthesis involves the two-step reaction of anthranilic acid derivatives. In a typical sequence, anthranilic acid is first acylated with an acyl chloride to form an N-acylanthranilic acid. nih.gov This intermediate is then cyclized, usually by heating with acetic anhydride, to form a 2-substituted-1,3-benzoxazin-4-one. nih.gov

This stable benzoxazinone (B8607429) intermediate can then be reacted with a wide variety of amines or ammonia sources (such as ammonium (B1175870) acetate or hydrazine) to yield the corresponding 3-substituted or N-unsubstituted quinazolin-4-one. nih.gov This modular approach allows for significant diversity in the final product, as different acyl chlorides and various amines can be employed to introduce substituents at the 2- and 3-positions of the quinazoline ring, respectively.

Advanced Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of quinazoline and quinazolinone scaffolds. These reactions typically involve the one-pot combination of three or more starting materials that come together to form the final heterocyclic product.

For example, quinazolines can be synthesized via a three-component reaction of an aldehyde, a 2-aminobenzophenone, and a source of ammonia (e.g., ammonium acetate), often catalyzed by an agent like molecular iodine. Other MCR strategies might involve transition-metal catalysts, such as copper or iron, to facilitate the cascade of bond-forming events. These methods are highly valued for their operational simplicity and for providing rapid access to libraries of substituted quinazolines for screening and development purposes.

Metal-Catalyzed and Organocatalyzed Methodologiesmdpi.com

The synthesis of quinazoline derivatives has been significantly advanced by the advent of metal- and organocatalyzed reactions. mdpi.com These methodologies offer efficient and selective routes to the quinazoline core, often proceeding through cascade reactions that build molecular complexity in a single step. nih.gov Transition-metal catalysts, in particular, have been instrumental in overcoming the limitations of classical synthetic methods, which often require harsh conditions and multiple steps. nih.gov Iron, being abundant, cost-effective, and possessing low toxicity, has emerged as a promising catalyst in chemical synthesis. mdpi.com

Palladium-Catalyzed Reactionsrsc.org

Palladium catalysis is a cornerstone in the synthesis of quinazoline derivatives, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.govnih.gov These reactions are valued for their high efficiency and broad substrate compatibility.

One prominent approach involves the palladium-catalyzed N-arylation of amidines with a variety of aryl halides (bromides, chlorides) and triflates. nih.gov This method is characterized by short reaction times and excellent selectivity for monoarylation. nih.gov A subsequent one-pot reaction with an aldehyde can directly yield the quinazoline derivative. nih.gov

Another powerful strategy is the one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from readily available o-nitrobenzamides and alcohols. rsc.orgnih.gov This process occurs via a hydrogen transfer mechanism, where a cascade of reactions including alcohol oxidation, nitro group reduction, condensation, and dehydrogenation takes place without the need for external reducing or oxidizing agents. rsc.orgnih.gov

The Suzuki cross-coupling reaction, a staple in organic synthesis, is also employed for constructing complex quinazoline-based structures. mdpi.com For instance, bromo-substituted quinazolines can be coupled with boronic esters under palladium catalysis to create elaborate molecular conjugates. mdpi.com

Table 1: Overview of Palladium-Catalyzed Reactions for Quinazoline Synthesis

Method Starting Materials Catalyst System Example Key Features Reference(s)
N-Arylation of Amidines Amidines, Aryl Halides/Triflates Pd Catalyst Excellent selectivity for monoarylation; one-pot synthesis possible. nih.gov
Hydrogen Transfer Cascade o-Nitrobenzamides, Alcohols Pd(dppf)Cl₂ One-pot cascade reaction; no external oxidants/reductants needed. rsc.orgnih.gov
Suzuki Cross-Coupling Bromo-quinazolines, Boronic Esters Pd(dppf)Cl₂ Forms C-C bonds; used for creating complex conjugates. mdpi.com
Copper-Catalyzed Reactionsrsc.org

Copper-catalyzed reactions provide a practical and economical alternative for the synthesis of quinazolines. acs.orgrsc.org These methods often utilize readily available starting materials and proceed under mild conditions.

A notable copper-catalyzed approach involves the reaction of substituted (2-bromophenyl)methylamines with amides. acs.org This method proceeds through a sequential Ullmann-type coupling and aerobic oxidation, forming the quinazoline ring system without the need for any special ligands or additives, using air as the oxidant. acs.org Similarly, a CuI-catalyzed tandem reaction between (2-bromophenyl)-methylamine derivatives and amides has been developed. mdpi.com

Cascade reactions are a hallmark of copper catalysis in this field. Highly efficient methods have been developed for synthesizing quinazolines and quinazolinones from amidine hydrochlorides and substituted 2-halobenzaldehydes or 2-halophenylketones. rsc.org Another innovative route uses acetamide (B32628) as a nitrogen source and water as a hydrogen source in a cascade cyclization/hydrodehalogenation process. rsc.org Copper catalysis also facilitates one-pot, three-component reactions, for example, using 2-aminoarylketones, methylarenes, and ammonium acetate, which proceed via dual oxidative benzylic C-H aminations. mdpi.com

Table 2: Summary of Copper-Catalyzed Reactions for Quinazoline Synthesis

Method Starting Materials Catalyst System Example Key Features Reference(s)
Ullmann-Type Coupling (2-Bromophenyl)methylamines, Amides Cu(I) Ligand-free; uses air as an oxidant. mdpi.comacs.org
Cascade Cyclization Amidine Hydrochlorides, 2-Halobenzaldehydes Copper Catalyst General and highly efficient cascade reaction. rsc.org
Cascade Cyclization/Hydrodehalogenation Aryl Aldehydes, Acetamide Cu(I) Uses acetamide as N-source and H₂O as H-source. rsc.org
One-Pot Three-Component Reaction 2-Aminoarylketones, Methylarenes, NH₄OAc Copper Catalyst Involves dual oxidative benzylic C-H aminations. mdpi.com
Zinc-Catalyzed Cyclization Approachesnih.gov

Zinc catalysts play a crucial role in the final cyclization steps of certain quinazoline syntheses, often as part of a relay or cooperative catalytic system.

A prominent example is the synthesis of quinazoline N-oxides from ketoximes and 1,4,2-dioxazol-5-ones. acs.orgnih.govsnnu.edu.cn This process involves a rhodium(III)-catalyzed C-H activation and amidation, followed by a crucial zinc(II)-catalyzed cyclization of the resulting N-(2-(1-(hydroxyimino)ethyl)phenyl)benzamide intermediate. acs.orgnih.gov The zinc catalyst enhances the electrophilicity of the amide carbonyl, facilitating the cyclization-condensation to furnish the quinazoline N-oxide. snnu.edu.cn

More recently, a method utilizing a bench-stable zinc compound has been reported for the coupling of o-amino amides/esters with nitriles. rsc.org This reaction proceeds through a zinc(II)-stabilized aminyl radical, demonstrating a ligand-centered redox-controlled pathway to access diverse quinazolinone scaffolds. rsc.org

Table 3: Zinc-Catalyzed Cyclization Approaches for Quinazoline Derivatives

Method Precursor Catalyst System Example Product Type Key Features Reference(s)
Relay Catalysis Amidated Ketoxime Intermediate Zn(NTf₂)₂ Quinazoline N-Oxide Part of a Rh(III)/Zn(II) relay system; mild conditions. acs.orgnih.govsnnu.edu.cn
Deaminative Approach o-Amino Amides/Esters, Nitriles Zinc Compound Quinazolinone Proceeds via a zinc-stabilized aminyl radical. rsc.org
Iron-Catalyzed Oxidative Dehydrogenation Couplingnih.gov

Iron catalysis offers an environmentally benign and cost-effective pathway for quinazoline synthesis. mdpi.com These methods often rely on oxidative coupling reactions.

An efficient synthesis of 2,4-disubstituted quinazolines starts from 2-alkylamino benzonitriles. researchgate.netnih.gov Reaction with organometallic reagents forms 2-alkylamino N-H ketimine species. researchgate.netnih.gov An FeCl₂-catalyzed C(sp³)-H oxidation of the alkyl group, using tert-BuOOH as the oxidant, followed by intramolecular C-N bond formation and aromatization, yields the final product. researchgate.netnih.gov

Another strategy involves the direct synthesis of 2-aryl quinazolinones via an iron-catalyzed cross-dehydrogenative coupling (CDC) between the N-H bond of anthranilamides and the C-H bond of methyl arenes. rsc.org This reaction uses di-t-butyl peroxide to functionalize the benzylic sp³ carbon, followed by amination and aerobic oxidation to complete the annulation. rsc.org Furthermore, an acid-promoted iron-catalyzed dehydrogenative [4+2] cycloaddition of N-alkyl anilines with alkenes or alkynes has been developed using air as the terminal oxidant, providing another route to quinoline (B57606) and related heterocyclic systems. nih.gov

Table 4: Iron-Catalyzed Methods for Quinazoline Synthesis

Method Starting Materials Catalyst System Example Key Features Reference(s)
Oxidative Amination of N-H Ketimines 2-Alkylamino Benzonitriles FeCl₂ / t-BuOOH C(sp³)-H oxidation and intramolecular C-N bond formation. researchgate.netnih.gov
Cross-Dehydrogenative Coupling (CDC) Anthranilamides, Methyl Arenes Iron Catalyst / DTBP Direct coupling between N-H and benzylic C-H bonds. rsc.org
Dehydrogenative [4+2] Cycloaddition N-Alkyl Anilines, Alkenes/Alkynes Iron Catalyst / Acetic Acid Uses air as the terminal oxidant. nih.gov
Phosphoric Acid-Catalyzed Cyclo-condensationnih.gov

Brønsted acids, such as phosphoric acid, serve as effective organocatalysts for the synthesis of quinazoline-related structures, particularly in cyclocondensation and transfer hydrogenation reactions.

Chiral phosphoric acids have been successfully used to catalyze the enantioselective transfer hydrogenation of quinolines and quinolones, using Hantzsch esters as the hydrogen source. nih.gov The mechanism involves the activation of the Hantzsch dihydropyridine (B1217469) through hydrogen bonding with the catalyst's phosphoryl group. nih.gov

In the context of quinazolinone synthesis, heteropolyacids like H₃PW₁₂O₄₀ have been employed as highly effective catalysts for the microwave-assisted, solvent-free cyclocondensation of anthranilic acid, anilines, and orthoesters. researchgate.net These strong Brønsted acids facilitate a rapid and high-yielding reaction, showcasing the utility of acid catalysis in constructing the quinazolinone core. researchgate.net

Table 5: Phosphoric Acid-Catalyzed Reactions in Quinoline/Quinazolinone Synthesis

Method Starting Materials Catalyst System Example Key Features Reference(s)
Asymmetric Transfer Hydrogenation Quinolines, Hantzsch Esters Chiral Phosphoric Acid Enantioselective reduction to tetrahydroquinolines. nih.gov
Microwave-Assisted Cyclocondensation Anthranilic Acid, Anilines, Orthoesters H₃PW₁₂O₄₀ (Heteropolyacid) Solvent-free, rapid, high-yielding synthesis of quinazolinones. researchgate.net

Halogenation and Functionalization Techniques for Quinazoline Frameworks

The synthesis of specifically substituted quinazolines like 2,4,8-Trichloro-6-fluoroquinazoline necessitates precise control over halogenation and functionalization reactions. The quinazoline framework can be built from pre-halogenated precursors or halogenated after the core is formed.

The construction of the quinazoline ring often starts from halogenated anthranilic acid derivatives or other substituted aromatics. google.com For instance, the synthesis of 4-(N,N-dimethylamino)-2-phenylquinazoline derivatives can involve the use of PCl₅ to chlorinate a precursor, followed by further reactions to build the heterocyclic ring. mdpi.com The synthesis of chlorinated pyrimidines, which share a related heterocyclic structure, often employs phosphorus oxychloride (POCl₃) as a chlorinating agent. google.com These strong chlorinating agents are effective for converting hydroxyl or carbonyl groups on the heterocyclic ring into chlorides, as seen in the conversion of quinazolinones to chloroquinazolines.

Once the core is established, functionalization can be achieved through various methods. The halogen atoms on the quinazoline ring, particularly chlorides and bromides, are excellent handles for post-synthetic modification via cross-coupling reactions. nih.govnih.gov As demonstrated in palladium-catalyzed reactions, a bromo-substituted quinazoline can readily undergo Suzuki coupling to introduce new aryl groups. mdpi.com This highlights a general strategy where halogens at positions 2, 4, or on the benzo ring can be selectively replaced with other functional groups to build a library of diverse quinazoline derivatives. nih.govnih.gov The synthesis of a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid further illustrates the use of halogenated building blocks to create functionally complex molecules. nih.gov

Introduction of Chlorine Atoms into the Quinazoline Core

The incorporation of chlorine atoms at the 2- and 4-positions of the quinazoline ring is a critical transformation, often converting hydroxyl or oxo groups into reactive chlorides that serve as versatile handles for further functionalization. Several methods have been developed to achieve this chlorination efficiently.

Chlorination of Quinazolinediones using Phosphoryl Chloride

A prevalent and robust method for synthesizing 2,4-dichloroquinazolines involves the treatment of 2,4(1H,3H)-quinazolinediones with a chlorinating agent, most commonly phosphoryl chloride (POCl₃). google.com This reaction effectively replaces the carbonyl oxygens with chlorine atoms.

The process is understood to occur in two distinct stages, which can be managed by controlling the reaction temperature. nih.govresearchgate.net

Phosphorylation: An initial reaction takes place at lower temperatures (below 25 °C) under basic conditions, leading to the formation of various phosphorylated intermediates. nih.govresearchgate.net

Chlorination: The subsequent conversion of these phosphorylated intermediates into the desired chloroquinazoline is accomplished by heating the reaction mixture, typically to temperatures between 70-90 °C. nih.govresearchgate.net

Table 1: Reaction Parameters for Chlorination of Quinazolinediones

PrecursorChlorinating AgentSolvent/BaseKey ConditionsProductCitation
2,4-QuinazolinedionePhosphoryl Chloride (POCl₃)Fatty AmideReaction at 20-100 °C2,4-Dichloroquinazoline (B46505) google.com
QuinazolonesPhosphoryl Chloride (POCl₃)Tertiary Amine (R₃N)<25 °C for phosphorylation, then 70-90 °C for chlorinationChloroquinazolines nih.govresearchgate.net
2,4(1H,3H)-quinazolinedionePhosphoryl Chloride (POCl₃)N-Alkylcyclic AminesNot specified4-chloro-2-dialkylaminoquinazoline derivatives jst.go.jp
Direct Chlorination Methods

Direct chlorination provides an alternative route that avoids the use of phosphoryl chloride. These methods can introduce chlorine atoms onto the quinazoline ring system under various conditions. One historical approach involves the chlorination of quinazolone-4 using chlorine gas in glacial acetic acid with ferric chloride as a catalyst. sioc-journal.cn This reaction, conducted at temperatures ranging from 39-100 °C, can yield mono- and di-chlorinated products such as 6-chloroquinazolone and 6,8-dichloroquinazolone. sioc-journal.cn

A more modern approach utilizes a combination of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (TCCA) for the chlorination of 4(3H)-quinazolinone. researchgate.net This system offers a different pathway to achieve the desired halogenation.

Cascade Ring Enlargement Reactions to Dichloroquinazolines

An innovative and efficient strategy for constructing the 2,4-dichloroquinazoline skeleton is through a one-pot cascade ring enlargement reaction. tandfonline.comingentaconnect.com This methodology starts from readily available isatin-3-oximes and employs bis(trichloromethyl)carbonate (also known as triphosgene) and a triarylphosphine oxide. tandfonline.com The reaction proceeds through a cascade sequence that enlarges the five-membered ring of the isatin (B1672199) derivative into the six-membered pyrimidine ring of the quinazoline system, installing the two chlorine atoms in the process. tandfonline.comrsc.org This transformation is notable for its efficiency and compatibility with a range of functional groups, providing moderate to excellent yields of the substituted 2,4-dichloroquinazolines. tandfonline.com

Utilization of Bis(trichloromethyl)carbonate in Quinazoline Synthesis

Bis(trichloromethyl)carbonate (BTC), or triphosgene, is a crystalline solid that serves as a safer and more convenient substitute for gaseous phosgene (B1210022) or liquid diphosgene. sigmaaldrich.comwikipedia.org Its versatility has been demonstrated in numerous organic syntheses. researchgate.net In the context of quinazoline chemistry, BTC is a key reagent in the cascade ring enlargement of isatin-3-oximes to furnish 2,4-dichloroquinazolines. tandfonline.comingentaconnect.com It acts as the chlorinating agent and the source of the carbonyl group that becomes part of the heterocyclic ring. The reactions involving BTC are typically performed under mild conditions and can produce high yields. researchgate.net

Regioselective Fluorination Strategies

Introducing fluorine into the quinazoline scaffold requires precise control to ensure the correct placement (regioselectivity) of the fluorine atom, which is crucial for modulating the biological activity of the final compound.

Cyclization Reactions with Fluorinated Precursors

A primary strategy for achieving regioselective fluorination is to utilize starting materials or precursors that already contain the fluorine atom in the desired position. The fluorinated building block is then carried through a series of reactions to construct the final quinazoline ring system. This approach avoids the potential difficulties and lack of selectivity associated with direct fluorination of the pre-formed quinazoline heterocycle.

For example, the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was achieved through a design that incorporated the fluorine atom at the 8-position from the outset. nih.govresearchgate.netdongguk.edu Similarly, the development of fluorinated quinazoline-based radiotracers for positron emission tomography (PET) involves multi-step syntheses where a fluorinated precursor is prepared first and then elaborated into the final complex quinazoline structure. nih.gov This ensures that the fluorine atom, in this case, the radioisotope Fluorine-18, is placed with absolute certainty.

Post-Cyclization Fluorination Approaches

The introduction of a fluorine atom onto a pre-existing quinazoline ring system represents a significant synthetic challenge. One modern approach involves fluorination-initiated asymmetric cyclization reactions. This method has been successfully applied to the synthesis of fluoro-dihydroquinazolones and -benzooxazinones. nih.govnih.gov The process utilizes chiral anionic phase-transfer catalysts to achieve high levels of diastereo- and enantioselectivity. nih.govnih.gov While this methodology focuses on creating fluorinated dihydroquinazolones, the underlying principle of employing a fluorinating agent on a related heterocyclic system provides a conceptual basis for potential post-cyclization fluorination of quinazolines. The reaction proceeds through the generation of an iminium intermediate following the fluorination of an enamide, which is then intercepted by a tethered nucleophile to form the desired heterocyclic scaffold. nih.gov

Specific Synthetic Routes to this compound

The synthesis of this compound is not widely documented in readily available literature, suggesting it is a specialized compound. However, its structure allows for the postulation of several viable synthetic pathways based on established quinazoline chemistry.

Multistep Synthesis Involving Cyclization and Chlorination

A plausible multistep synthesis for this compound could commence from a suitably substituted aniline (B41778). A potential starting material is 3-chloro-5-fluoroaniline. ossila.com This aniline derivative can undergo a cyclization reaction to form the quinazoline core. One common method for this is the Skraup reaction, which utilizes glycerol, an oxidizing agent, and sulfuric acid to construct the quinoline ring system, a close relative of the quinazoline system. ossila.com

Following the formation of a fluoro-substituted quinazolinone intermediate, the next critical step would be extensive chlorination. This can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst. This step would convert the hydroxyl groups of the quinazolinone tautomer into chloro substituents and potentially add chlorine atoms to activated positions on the benzene ring, ultimately leading to the desired this compound.

Nucleophilic Substitution Reactions in Halogenated Quinazolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated quinazolines. In polychlorinated quinazolines, the different positions on the ring exhibit varying reactivity towards nucleophiles. This differential reactivity allows for selective substitution of the halogen atoms.

For instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position. This regioselectivity is attributed to the electronic properties of the quinazoline ring system. The presence of multiple electron-withdrawing nitro groups in 2,4,6-trinitrochlorobenzene, for example, significantly enhances its reactivity towards nucleophilic substitution compared to o-chloronitrobenzene, illustrating the powerful effect of ring activation. doubtnut.com

While specific data on this compound is scarce, the principles of SNAr on related systems provide a strong indication of how it might react. The chlorine atoms at the 2- and 4-positions are generally the most susceptible to substitution due to the influence of the nitrogen atoms in the pyrimidine ring. The chlorine atoms on the benzene ring (at C8) would be less reactive. This allows for a modular approach to the synthesis of various derivatives by sequentially replacing the chloro groups with other functional groups.

Preparation via Halogenated Quinazoline Precursors

An alternative and potentially more direct route to this compound involves the use of a pre-halogenated quinazoline precursor. A compound like 2,4,6,8-tetrachloroquinazoline (B1315311) could serve as a key intermediate. This precursor would already possess the necessary chloro substituents at the 2, 4, and 8 positions.

The synthesis would then require a selective fluorination reaction to replace the chlorine atom at the 6-position with a fluorine atom. This could potentially be achieved through a nucleophilic aromatic substitution reaction using a fluoride (B91410) salt, such as potassium fluoride, often in a polar aprotic solvent at elevated temperatures. The success of this approach would depend on the relative reactivity of the different chloro substituents and the ability to control the reaction conditions to favor monosubstitution at the desired position.

Green Chemistry Approaches in Quinazoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in organic chemistry. "Green chemistry" principles, such as the use of less hazardous solvents, energy efficiency, and waste reduction, are increasingly being applied to the synthesis of heterocyclic compounds like quinazolines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. researchgate.netnih.govfrontiersin.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions with fewer byproducts. researchgate.netnih.govfrontiersin.orgnih.gov

This technique has been successfully applied to various steps in quinazoline synthesis. For example, the Niementowski quinazoline synthesis, a classical method for preparing 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides, traditionally requires high temperatures and long reaction times. Under microwave irradiation, this reaction can be completed much more rapidly and efficiently. frontiersin.org

Similarly, other cyclization and condensation reactions to form the quinazoline scaffold have been shown to be significantly accelerated by microwave heating. nih.govfrontiersin.org While specific examples for the synthesis of polyhalogenated quinazolines like this compound using microwave assistance are not extensively reported, the general success of this technology in quinazoline chemistry suggests it is a highly promising approach for a more sustainable synthesis of such compounds.

Ultrasound-Promoted Reactions

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating methods. The application of ultrasound can lead to a significant reduction in reaction times, increased product yields, and milder reaction conditions, primarily due to the phenomenon of acoustic cavitation. mdpi.com

In the synthesis of quinazoline derivatives, ultrasound has been successfully employed to promote various reaction types. For instance, a one-pot condensation reaction of anthranilic acid, acetic anhydride, and primary amines has been efficiently carried out under ultrasonic irradiation without the need for a solvent or catalyst. nih.gov This method provides a notable acceleration of the reaction, leading to high yields of 3-substituted 2-methyl quinazoline-4(3H)-ones. nih.gov

Another example is the ultrasound-assisted synthesis of 3H-quinazoline-4-thione derivatives from the reaction of iminoester hydrochlorides with 2-aminobenzothioamide. tandfonline.com This approach drastically reduces the reaction time from hours to minutes and increases the yield compared to conventional methods. tandfonline.com The use of ultrasound is particularly beneficial for thermally sensitive molecules like iminoester hydrochlorides. tandfonline.com

The synthesis of 4-tosyl quinazolines has also been achieved through a copper-catalyzed cross-coupling reaction of 2-iodoaniline (B362364) and tosyl methyl isocyanide (TosMIC) under ultrasonic conditions. This method is notable for its rapidity, with reactions completing in 30 minutes, and high efficiency. nih.gov

Table 1: Comparison of Conventional and Ultrasound-Promoted Synthesis of 3H-quinazoline-4-thione Derivatives tandfonline.com
CompoundConventional Method (Time, h)Conventional Method (Yield, %)Ultrasound Method (Time, min)Ultrasound Method (Yield, %)
2a1270792
2b1268790
2c1272794

Application of Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as green solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable nature. nih.govacs.org

In quinazoline synthesis, ionic liquids have been utilized in several ways. For instance, 2,3-dihydroquinazolin-4(1H)-ones have been synthesized in high yields through the cyclocondensation of anthranilamides and aldehydes in ionic liquids without the need for an additional catalyst. rsc.org An acidic ionic liquid has been shown to act as both an intrinsic reaction catalyst and a solvent for quinazoline synthesis, offering advantages such as self-catalysis, easy workup, and shorter reaction times. rsc.org

Furthermore, a basic ionic liquid, 1-propyl-3-alkylimidazolium hydroxide (B78521) ([PRIm][OH]), has been used to promote the synthesis of quinazolinones in an aqueous medium. nih.gov This ionic liquid exhibits both catalytic and surfactant properties, contributing to an efficient and green synthesis process. nih.gov The magnetic ionic liquid butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl4]) has been employed as a catalyst in a one-pot, solvent-free, multi-component reaction to produce quinazolines in high yields. nih.gov This catalyst is noted for its stability and recyclability. nih.gov

The synthesis of quinolines, quinazolines, and spiro-quinazolines can also be effectively promoted by a nanoporous TiO2 catalyst containing an ionic liquid bridge under solvent-free conditions, resulting in excellent yields and very short reaction times. tandfonline.com

Table 2: Synthesis of Quinazoline Derivatives using Ionic Liquids
ReactantsIonic Liquid/CatalystConditionsProductYield (%)Reference
Anthranilamides, AldehydesIonic Liquids-2,3-Dihydroquinazolin-4(1H)-onesHigh rsc.org
-Acidic Ionic Liquid-Quinazolines- rsc.org
2-Aminobenzonitrile, Carbonyl compounds[PRIm][OH]Aqueous mediumQuinazolinonesUp to 97% nih.gov
Aldehydes, 2-Aminobenzophenones, NH4OAcBmim[FeCl4]Solvent-free, moderate temperatureQuinazolinesHigh nih.gov
o-Aminobenzophenone, KetoneTiO2-[bip]-NH2+ HSO4-100 °C, Solvent-freeQuinolinesGood to High tandfonline.com

Aqueous Media and Solvent-Free Conditions

The development of synthetic methodologies that utilize water as a solvent or are conducted under solvent-free conditions is a cornerstone of green chemistry. These approaches minimize the use of volatile and often toxic organic solvents.

The synthesis of quinazolin-4(3H)-one derivatives has been achieved under solvent-free conditions by reacting anthranilic acid with various amides in the presence of montmorillonite K-10 clay as a reusable catalyst. slideshare.net This solid-supported catalyst facilitates an environmentally friendly procedure. slideshare.net

As mentioned previously, basic ionic liquids can be used as both a catalyst and a surfactant for the synthesis of quinazolinones in an aqueous medium. nih.gov The dual functionality of the ionic liquid in water provides an efficient and green catalytic system. nih.gov Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be performed in an ionic liquid-water solvent system in a one-pot, three-component cyclocondensation of isatoic anhydrides, ammonium acetate, and aldehydes, without any additional catalyst. rsc.org

Furthermore, the synthesis of quinazoline derivatives has been reported under solvent-free and catalyst-free conditions using ultrasonic irradiation, highlighting the synergy of combining green chemistry techniques. nih.gov

Table 3: Synthesis of Quinazoline Derivatives in Aqueous Media or Solvent-Free Conditions
ReactantsCatalyst/ConditionsProductYield (%)Reference
Anthranilic acid, AmidesMontmorillonite K-10, Solvent-freeQuinazolin-4(3H)-onesUp to 86% researchgate.net
2-Aminobenzonitrile, Carbonyl compounds[PRIm][OH], Aqueous mediumQuinazolinonesUp to 97% nih.gov
Isatoic anhydrides, Ammonium acetate, AldehydesIonic liquid–water solvent system2,3-Dihydroquinazolin-4(1H)-onesHigh to Excellent rsc.org
Anthranilic acid, Acetic anhydride, Primary aminesUltrasonic irradiation, Solvent-free, Catalyst-free3-Substituted 2-methyl quinazoline-4(3H)-onesHigh nih.gov

Chemical Reactivity and Transformation Pathways of 2,4,8 Trichloro 6 Fluoroquinazoline

Nucleophilic Substitution Reactions at the Halogenated Positions

Selective Displacement of Halogen Atoms

The substitution of halogens on the 2,4,8-Trichloro-6-fluoroquinazoline scaffold can be achieved with high selectivity by carefully controlling reaction conditions. The chlorine atoms on the pyrimidine (B1678525) ring (at C2 and C4) are significantly more activated towards nucleophilic attack than the chlorine atom on the benzene (B151609) ring (at C8). This difference in reactivity allows for a stepwise and selective displacement.

Numerous studies on related 2,4-dichloro and 2,4,6-trichloroquinazolines have demonstrated that nucleophilic substitution occurs preferentially at the C4 position. nih.govresearchgate.net This regioselectivity is attributed to the higher electrophilicity of the C4 carbon. Following substitution at C4, a subsequent substitution can be directed to the C2 position, often requiring more forcing conditions such as higher temperatures. The C8 chlorine is the least reactive and typically requires metal catalysis for substitution.

Reactivity Profiles at Positions 2, 4, and 8

The reactivity of the three chloro substituents in this compound towards nucleophiles follows a distinct hierarchy. This differential reactivity is crucial for the controlled synthesis of polysubstituted quinazoline (B50416) derivatives.

Position 4: The C4-Cl is the most reactive site for nucleophilic attack. nih.gov This is due to the strong electron-withdrawing effect of the adjacent N3 nitrogen and the ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate. Reactions with various nucleophiles, such as primary and secondary amines, readily occur at this position, often at room temperature. nih.gov

Position 2: The C2-Cl is the second most reactive site. Its substitution generally requires more vigorous conditions (e.g., higher temperatures) than the C4 position. This allows for sequential functionalization, where the C4 position is first modified, followed by reaction at C2.

Position 8: The C8-Cl, being on the benzene portion of the molecule, is the least reactive towards traditional SNAr reactions. Its displacement typically necessitates the use of transition-metal catalysis, for example, in Buchwald-Hartwig aminations or other cross-coupling reactions.

PositionRelative ReactivityTypical Reaction ConditionsNotes
C4-ClHighRoom temperature to moderate heatingMost electrophilic site, readily substituted by amines and other nucleophiles. nih.gov
C2-ClMediumElevated temperaturesSubstitution occurs after C4 is functionalized.
C8-ClLowRequires transition-metal catalysis (e.g., Palladium)Located on the benzenoid ring, less activated for SNAr.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene Ring

Electrophilic aromatic substitution (SEAr) on the this compound ring system is challenging due to the inherent electron-deficient nature of the quinazoline scaffold. wikipedia.org The fused pyrimidine ring acts as a strong deactivating group, significantly reducing the nucleophilicity of the attached benzene ring.

Furthermore, the benzene ring itself is substituted with a fluorine atom at C6 and a chlorine atom at C8. Halogens are deactivating groups towards electrophilic attack due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. libretexts.orgstackexchange.com Therefore, the entire aromatic system is heavily deactivated.

If an electrophilic substitution reaction were to be forced, the directing effects of the existing substituents would guide the position of the incoming electrophile. Both fluorine and chlorine are ortho, para-directors. libretexts.orgyoutube.com

The 6-fluoro group directs to the C5 (ortho) and C7 (ortho) positions.

The 8-chloro group directs to the C7 (ortho) position.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation offers a pathway to selectively or fully reduce the substituents and the heterocyclic core of this compound. The specific outcome of the hydrogenation depends on the catalyst, solvent, and reaction conditions.

Dehalogenation: The carbon-chlorine bonds can be cleaved by catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of a base (like triethylamine (B128534) or sodium acetate) to neutralize the resulting HCl. The C-Cl bonds on the pyrimidine ring (C2, C4) and the benzene ring (C8) can be removed. The C-F bond is significantly stronger and generally stable to these conditions, remaining intact. This allows for selective dechlorination while preserving the fluorine substituent.

Ring Reduction: More forcing hydrogenation conditions, such as using platinum oxide (PtO₂) as a catalyst or higher hydrogen pressures and temperatures, can lead to the reduction of the heterocyclic pyrimidine ring. scispace.com Catalytic hydrogenation of quinazoline itself can yield 3,4-dihydroquinazoline or 1,2,3,4-tetrahydroquinazoline depending on the conditions. scispace.comrsc.org It is expected that the chloro-fluoro-substituted analogue would undergo similar transformations, likely subsequent to or concurrent with dehalogenation. For instance, using Pd/C under mild conditions would likely yield 6-fluoro-1,2,3,4-tetrahydroquinazoline after complete dechlorination and ring reduction.

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. researchgate.netsigmaaldrich.comnih.gov The differential reactivity of the C2, C4, and C8 chlorine atoms allows for sequential and regioselective cross-coupling. nih.gov

Drawing parallels from studies on 2,4,7-trichloroquinazoline, a sequential cross-coupling strategy can be effectively applied. nih.gov

Suzuki-Miyaura Coupling at C4: The most reactive C4 position can be selectively coupled with an aryl or heteroaryl boronic acid under mild palladium catalysis (e.g., using Pd(PPh₃)₄ and a base like Na₂CO₃).

Coupling at C2: Following the initial reaction at C4, a second cross-coupling can be performed at the C2 position. This step might require a different catalyst system or slightly more forcing conditions to achieve good yields.

Coupling at C8: The final coupling at the least reactive C8 position on the benzene ring typically requires more active catalysts and higher temperatures to proceed efficiently.

This stepwise approach provides access to a wide array of tri-substituted quinazoline derivatives with diverse functionalities at specific positions. Other cross-coupling reactions like Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) can also be employed for derivatization.

Reaction TypePositionTypical ReagentsProduct
Suzuki-MiyauraC4 (1st), C2 (2nd), C8 (3rd)Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl-substituted quinazoline
SonogashiraC4, C2, C8Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted quinazoline
Buchwald-HartwigC4, C2, C8Amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), BaseAmino-substituted quinazoline

Proposed Reaction Mechanisms for Complex Transformations

The key transformations of this compound are governed by well-established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism.

Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom (e.g., C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The negative charge is delocalized over the pyrimidine ring, with significant density on the electronegative nitrogen atoms.

Elimination: The leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the quinazoline ring is restored, yielding the substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.

Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction follows a catalytic cycle involving a palladium(0) species.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond (e.g., at C4) to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the boronic acid (in the form of a borate (B1201080) complex, formed by reaction with a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Electrophilic Aromatic Substitution (SEAr): This mechanism also involves a two-step process. wikipedia.orgyoutube.commasterorganicchemistry.com

Electrophilic Attack: The π-system of the benzene ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step disrupts the aromaticity and is rate-limiting.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromatic π-system and yielding the final substituted product.

Advanced Derivatization and Functionalization of 2,4,8 Trichloro 6 Fluoroquinazoline

Design and Synthesis of Novel Analogues and Derivatives

The synthesis of new analogues from 2,4,8-trichloro-6-fluoroquinazoline focuses on modifications at three primary locations: the nitrogen atoms within the pyrimidine (B1678525) ring, the aromatic benzene (B151609) ring, and through the creation of larger, fused heterocyclic structures.

The two nitrogen atoms (at positions 1 and 3) of the quinazoline (B50416) pyrimidine ring are crucial for its chemical character and play a significant role in molecular interactions. While direct alkylation or arylation of these nitrogen atoms is a possible modification strategy, their primary role in many quinazoline derivatives is as hydrogen bond acceptors. Structure-activity relationship (SAR) studies on similar quinazoline-based inhibitors have revealed that the N-1 and N-3 atoms often form critical hydrogen bonds with target proteins, which can be essential for binding affinity nih.gov.

Advanced strategies for modifying the pyrimidine core include a "deconstruction-reconstruction" approach. This involves transforming the pyrimidine into a corresponding N-arylpyrimidinium salt, which can then be cleaved to produce a three-carbon iminoenamine building block nih.gov. This intermediate can subsequently be used in various reactions to form new heterocyclic systems, effectively diversifying the original pyrimidine core into analogues that would be difficult to synthesize through conventional methods nih.gov.

The aromatic ring of this compound already possesses two halogen substituents: a fluorine atom at position 6 and a chlorine atom at position 8. The introduction of further substituents is typically achieved through methods like metal-catalyzed cross-coupling reactions, which are effective for modifying halogenated quinazolines mdpi.comresearchgate.net. The chlorine atom at C-8 is less reactive to direct nucleophilic substitution than those on the pyrimidine ring, making it an ideal handle for selective cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of carbon-based or heteroatom-based substituents, significantly diversifying the molecular structure.

Alternatively, the functionalization pattern on the aromatic ring is often established by selecting an appropriately substituted anthranilic acid as the starting material for the initial synthesis of the quinazoline core scispace.comacs.org.

The this compound molecule can serve as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The reactive chloro-substituents at the C-2 and C-4 positions can react with bifunctional nucleophiles to construct additional rings onto the quinazoline framework. For example, reaction with a diamine or a hydrazine derivative could lead to the formation of triazole- or pyrazine-fused quinazolines nih.gov. The synthesis of such polycyclic systems is of growing interest due to the diverse pharmacological applications these complex scaffolds can possess nih.gov. The specific reaction conditions and the nature of the bifunctional nucleophile would determine the structure and orientation of the newly formed fused ring.

Structure-Activity Relationship (SAR) Considerations for Halogenated Quinazolines

The number, type, and position of halogen atoms on the quinazoline scaffold profoundly influence the molecule's reactivity and its potential for molecular interactions.

The three chlorine atoms in this compound exhibit distinct levels of reactivity, which allows for selective chemical modifications.

C4-Cl: The chlorine atom at the C-4 position is the most reactive towards nucleophilic substitution. This enhanced reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom at position 3 activates the C-4 position mdpi.comresearchgate.net. This selectivity allows for the preferential introduction of substituents at this site.

C2-Cl: The chlorine at the C-2 position is less reactive than the C4-Cl but can still be displaced by nucleophiles, typically under more stringent reaction conditions.

C8-Cl: The chlorine atom on the aromatic ring at C-8 is the least reactive towards nucleophilic substitution. Its modification generally requires transition metal-catalyzed cross-coupling reactions researchgate.net.

The size and electronic properties of halogen substituents are critical determinants of a molecule's ability to interact with biological targets. Halogens can influence binding through a combination of hydrophobic, steric, and electrostatic effects researchgate.net.

Hydrophobic and Steric Interactions: Halogen atoms increase the lipophilicity of the molecule. This can enhance binding to hydrophobic pockets in target proteins through van der Waals and hydrophobic interactions nih.govmdpi.comnih.gov. Studies on related halogenated quinazolinones have shown that increasing the atomic number of the halogen can lead to a gradual enhancement in binding affinity researchgate.netmdpi.comnih.gov.

Electronic Properties and Halogen Bonding: The high electronegativity of fluorine and chlorine atoms alters the electronic distribution of the quinazoline ring system, affecting properties like the dipole moment mdpi.com. These electronegative atoms can act as hydrogen bond acceptors. Furthermore, chlorine can participate in halogen bonding, a specific type of non-covalent interaction where the halogen acts as an electrophilic species, which can contribute to binding affinity and specificity.

The interplay of these properties is crucial for molecular recognition. For instance, in some kinase inhibitors, meta-chlorine and para-fluorine substituents on anilino-quinazoline scaffolds have been shown to increase affinity through hydrophobic interactions within the ATP-binding cleft nih.gov.

Interactive Data Table: Properties of Halogen Substituents

PropertyFluorine (F)Chlorine (Cl)
Atomic Number 917
Electronegativity (Pauling Scale) 3.983.16
Atomic Radius (Å) 0.640.99
Hydrophobic Parameter (π) 0.140.71
Primary Interaction Type Hydrogen Bonding, Dipole-DipoleHydrophobic, Halogen Bonding

Preparation of Metal Complexes and Coordination Compounds

The synthesis of metal complexes involving this compound as a ligand would likely proceed through the direct reaction of the quinazoline derivative with a suitable metal salt in an appropriate solvent system. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time, and presence of a base) would be critical in directing the stoichiometry and geometry of the resulting coordination compound.

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are the most probable sites for coordination with a metal ion. The lone pair of electrons on these nitrogen atoms can form a coordinate bond with a Lewis acidic metal center. The electronic properties of the quinazoline ring, which are significantly influenced by the three chlorine atoms and the fluorine atom, would affect the basicity of the nitrogen atoms and, consequently, their coordination ability.

General Synthetic Approaches

A general approach to the synthesis of metal complexes with this compound would involve the following steps:

Dissolution of Ligand and Metal Salt: The this compound ligand and the selected metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as Cu(II), Zn(II), Co(II), or Ni(II)) would be dissolved in appropriate solvents. Solvents like ethanol, methanol, acetonitrile (B52724), or dimethylformamide (DMF) are commonly employed for such reactions.

Reaction Mixture: The solutions of the ligand and the metal salt would be mixed, typically in a specific stoichiometric ratio (e.g., 1:1, 2:1, or 1:2 metal-to-ligand ratio) to target the desired coordination number and geometry.

Control of Reaction Conditions: The reaction mixture would be stirred at a controlled temperature, which could range from room temperature to reflux, for a duration sufficient to ensure the completion of the reaction. In some cases, the exclusion of air and moisture using an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent the oxidation of the metal center or hydrolysis.

Isolation and Purification: The resulting metal complex, if precipitated, would be isolated by filtration. If the complex remains in solution, its precipitation could be induced by the addition of a less polar co-solvent or by slow evaporation of the solvent. The isolated product would then be washed with a suitable solvent to remove any unreacted starting materials and dried.

Hypothetical Synthesis and Characterization Data

The following tables present hypothetical data for the synthesis of metal complexes with this compound, based on typical results observed for similar N-heterocyclic ligands.

Table 1: Hypothetical Synthesis Parameters for Metal Complexes of this compound (L)
ComplexMetal SaltLigand (L)Molar Ratio (M:L)SolventReaction ConditionsYield (%)
[Cu(L)Cl₂]CuCl₂·2H₂OC₈H₂Cl₃FN₂1:1EthanolStirring at RT, 24h78
[Zn(L)₂(NO₃)₂]Zn(NO₃)₂·6H₂OC₈H₂Cl₃FN₂1:2Methanol/DMFReflux, 12h85
[Co(L)₂(CH₃COO)₂]Co(CH₃COO)₂·4H₂OC₈H₂Cl₃FN₂1:2AcetonitrileStirring at 60°C, 18h72
Table 2: Hypothetical Characterization Data for Metal Complexes
ComplexFormulaMolecular Weight (g/mol)AppearanceMelting Point (°C)Key IR Peaks (cm⁻¹)
[Cu(L)Cl₂]C₈H₂Cl₅CuFN₂403.89Green powder>300 (decomposes)ν(C=N) ~1620, ν(M-N) ~450
[Zn(L)₂(NO₃)₂]C₁₆H₄Cl₆F₂N₆O₆Zn701.29White crystalline solid285-288ν(C=N) ~1625, ν(NO₃) ~1380, ν(M-N) ~445
[Co(L)₂(CH₃COO)₂]C₂₀H₈Cl₆CoF₂N₄O₄730.82Blue microcrystals>300 (decomposes)ν(C=N) ~1622, ν(COO) ~1560, 1415, ν(M-N) ~455

Influence of Substituents on Coordination

The presence of three chloro groups and a fluoro group on the quinazoline ring is expected to have a significant electronic impact. These electron-withdrawing groups would reduce the electron density on the quinazoline ring system, thereby decreasing the basicity of the nitrogen atoms. This reduced basicity might necessitate more forcing reaction conditions or the use of stronger Lewis acidic metal centers to achieve coordination.

Conversely, the halogen substituents could also participate in non-covalent interactions, such as halogen bonding, within the crystal lattice of the metal complex, potentially influencing the supramolecular assembly and stability of the resulting coordination compounds.

Computational Chemistry and Theoretical Studies on 2,4,8 Trichloro 6 Fluoroquinazoline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies employing these methods for 2,4,8-trichloro-6-fluoroquinazoline are not currently available.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between these frontier orbitals provides insights into the molecule's stability and its potential as an electronic material. At present, there is no specific HOMO-LUMO analysis for this compound in the scientific literature. General studies on other quinazoline (B50416) derivatives suggest that the nature and position of substituents significantly influence the energies of these orbitals.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein target.

While molecular docking studies have been performed on various quinazoline analogues, demonstrating their potential to bind to different biological targets, there are no specific reports on the binding affinity or interaction modes of this compound with any protein. The unique substitution pattern of this compound would likely lead to distinct interactions that cannot be directly inferred from other, differently substituted quinazolines.

The identification of key amino acid residues within a protein's binding site that interact with a ligand is a critical outcome of molecular docking studies. Without such studies for this compound, the specific residues that would be important for its potential biological activity remain unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues. While QSAR studies have been conducted on broader classes of quinazoline derivatives to explore their anticancer and other biological activities, no QSAR model specifically includes or focuses on this compound. nih.govnih.gov The development of such a model would require a dataset of structurally related compounds with measured biological activities, which is not currently available for this specific chemical entity.

Prediction of Biological Potency Based on Molecular Descriptors

The biological activity of a chemical compound is intrinsically linked to its molecular structure. By calculating a variety of molecular descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) that predict the biological potency of new molecules like this compound. These descriptors can be broadly categorized into electronic, steric, and thermodynamic properties, among others.

Detailed research findings on related quinazoline derivatives have demonstrated the utility of this approach. For instance, studies on other quinazoline series have successfully used quantum mechanical-based descriptors to predict properties like pKa, which can significantly influence a molecule's pharmacokinetic profile. researchgate.net Descriptors such as the atomic charge on nitrogen atoms, ionization energy, electron affinity, and chemical potential have shown strong correlations with experimental values for other quinazolines. researchgate.net

For this compound, a similar computational protocol could be employed. The initial step would involve the calculation of a wide array of molecular descriptors. These descriptors provide a numerical representation of the molecule's physicochemical properties.

Table 1: Representative Molecular Descriptors for Biological Potency Prediction

Descriptor CategorySpecific DescriptorPotential Influence on Biological Activity
Electronic Dipole MomentGoverns interactions with polar biological macromolecules.
Atomic ChargesInfluences electrostatic interactions and hydrogen bonding potential.
Ionization PotentialRelates to the ease of electron removal and potential for charge-transfer interactions.
Electron AffinityIndicates the ability to accept an electron, relevant in metabolic pathways.
Topological Molecular WeightAffects diffusion, absorption, and overall size.
Topological Polar Surface Area (TPSA)Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. nih.gov
Rotatable BondsDetermines conformational flexibility and ability to fit into a binding site. nih.gov
Quantum Chemical HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are key to understanding chemical reactivity and stability.
Fukui FunctionsIndicate the most likely sites for nucleophilic and electrophilic attack, guiding understanding of metabolic transformations. researchgate.net

Once these descriptors are calculated for this compound, they can be used to build predictive models. These models are often developed by correlating the descriptors of a series of related compounds with their experimentally determined biological activities. While specific experimental data for this compound is not available in the provided context, the established methodologies from studies on other quinazolines provide a clear roadmap for how its biological potency could be predicted.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is instrumental in the early stages of drug discovery for hit identification. For a compound like this compound, virtual screening can be used in two primary ways: to identify its potential biological targets or to use it as a scaffold for designing a virtual library of new, related compounds with potentially improved activity.

The process often begins with molecular docking, where the 3D structure of the compound is computationally placed into the binding site of a target protein. The binding affinity is then estimated using a scoring function, which ranks the compound's potential as an inhibitor or activator. Studies on various quinazolinone derivatives have successfully used molecular docking to predict their binding modes and affinities for targets like PARP1, STAT3, and AKT1. nih.govnih.gov

Following an initial screening, a virtual library can be designed around the this compound scaffold. This involves systematically modifying the structure by adding or substituting different chemical groups at various positions and then computationally evaluating the new analogues. This allows for the exploration of the structure-activity relationship (SAR) in a cost-effective manner.

Table 2: Virtual Library Design and Screening Workflow

StepDescriptionComputational Tools/MethodsExpected Outcome
1. Scaffold Selection This compound is chosen as the core structure.Chemical drawing softwareA defined chemical starting point for derivatization.
2. Virtual Library Generation New compounds are created by computationally adding a variety of substituents at positions where the chlorine and fluorine atoms are located.Combinatorial library generation softwareA large set of virtual analogues with diverse chemical properties.
3. Molecular Docking Each compound in the virtual library is docked into the active site of a selected biological target.Glide, AutoDock, PyRx nih.govnih.govtandfonline.comA ranked list of compounds based on their predicted binding affinity.
4. ADMET Prediction The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds are predicted.admetSAR, PreADMET nih.govresearchgate.netIdentification of candidates with favorable drug-like properties.
5. Hit Selection The most promising candidates are selected for future synthesis and experimental testing.Data analysis and visualization toolsA small, prioritized list of novel compounds for laboratory investigation.

This in silico approach allows for the rapid evaluation of thousands of potential drug candidates, significantly narrowing the field for experimental validation. The insights gained from these computational studies can guide the synthesis of compounds with a higher probability of success, accelerating the discovery process.

In Vitro Biological Evaluation and Mechanistic Insights of Halogenated Quinazolines

Antimicrobial Efficacy and Mechanisms of Action

Activity against Bacterial Strains (Gram-positive and Gram-negative)

No data is available on the efficacy of 2,4,8-Trichloro-6-fluoroquinazoline against Gram-positive or Gram-negative bacterial strains.

Antifungal Properties and Cellular Targets

There is no available information regarding the antifungal properties or the specific cellular targets of This compound .

Inhibition of Microbial Growth and Spore Bourgeoning

Information detailing the ability of This compound to inhibit microbial growth or spore germination is not present in the available literature.

Antiproliferative and Anticancer Activities in Cell Lines

Inhibition of Cancer Cell Lines

No studies were found that evaluated the antiproliferative effects of This compound on any cancer cell lines.

Targeting Specific Kinases (e.g., Aurora A Kinase)

There is no evidence to suggest that This compound targets specific kinases, such as Aurora A Kinase, or to describe its mechanism of action in the context of cancer therapy. While other fluoroquinazoline derivatives have been investigated as kinase inhibitors, these findings cannot be extrapolated to the subject compound without direct experimental evidence. nih.govnih.gov

Modulation of Cell Cycle Progression (e.g., G1 phase arrest)

There is currently no specific scientific literature available that details the effects of this compound on the modulation of cell cycle progression. While other halogenated quinazoline (B50416) derivatives have been studied for their ability to induce cell cycle arrest, for instance at the G1 phase, no such data has been published for this compound itself. nih.govnih.govresearchgate.netdongguk.edu Research on related compounds, such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has shown arrest of the cell cycle in the G1 phase in MCF-7 breast cancer cells. nih.govnih.govresearchgate.netdongguk.edu

Table 1: Effect of this compound on Cell Cycle Progression

Cell Line Concentration Effect on Cell Cycle Source

Induction of Apoptosis

Specific studies detailing the induction of apoptosis by this compound are not present in the current scientific literature. The pro-apoptotic potential of the broader quinazoline class of compounds is recognized, with various derivatives demonstrated to trigger programmed cell death in cancer cells. nih.govresearchgate.netdongguk.edumdpi.com For example, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to induce apoptosis through the intrinsic pathway in colon cancer cells. mdpi.com However, experimental data for this compound is lacking.

Table 2: Apoptotic Induction by this compound

Cell Line Concentration Apoptotic Effect Source

Inhibition of Tyrosine Kinase Receptors (e.g., EGFR)

The quinazoline scaffold is a well-established pharmacophore for the inhibition of tyrosine kinase receptors, most notably the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Numerous quinazoline-based molecules have been developed as EGFR inhibitors for cancer therapy. nih.gov However, there are no specific published research findings that evaluate the inhibitory activity of this compound against EGFR or other tyrosine kinase receptors.

Table 3: Tyrosine Kinase Receptor Inhibition by this compound

Target Receptor IC₅₀ Cell Line Source
EGFR No Data Available No Data Available N/A

Interference with Microtubule Polymerization and Spindle Formation

The disruption of microtubule dynamics is a key mechanism for many anticancer agents. nih.gov While some nitrogen-containing heterocyclic compounds have been identified as microtubule polymerization inhibitors, there is no evidence in the scientific literature to suggest that this compound interferes with microtubule polymerization or mitotic spindle formation. nih.govnih.gov

Table 4: Effect of this compound on Microtubule Dynamics

Assay Concentration Result Source
Microtubule Polymerization No Data Available No Data Available N/A

Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. There are no specific studies on the effect of this compound on these processes. Research into other types of molecules, such as those derived from chlorotoxin, has shown inhibition of glioma cell invasion, but this is unrelated to the compound . nih.gov

Table 5: Inhibition of Cell Migration and Invasion by this compound

Cell Line Assay Type Inhibition (%) Source
No Data Available Migration No Data Available N/A

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. There is no published data available regarding the potential anti-angiogenic properties of this compound.

Table 6: Anti-Angiogenic Activity of this compound

Angiogenesis Assay Model System Outcome Source

Targeting DNA Repair Nucleases (e.g., SNM1A)

The DNA repair nuclease SNM1A is a target of interest in cancer therapy. nih.govbohrium.comnih.gov Potent inhibitors of SNM1A containing a quinazoline-hydroxamic acid scaffold have been identified through high-throughput screening. nih.govrsc.org These inhibitors function by coordinating to the di-metal ion center in the enzyme's active site. nih.gov However, there is no specific information available to indicate that this compound itself is an inhibitor of SNM1A or any other DNA repair nuclease.

Table 7: Inhibition of DNA Repair Nucleases by this compound

Nuclease Target IC₅₀ Assay Type Source

Anti-inflammatory Potential

Currently, there is no publicly available scientific literature detailing the in vitro anti-inflammatory potential of this compound. However, the broader class of quinazoline derivatives has been a subject of interest for anti-inflammatory properties.

Research into related compounds has shown that the quinazoline scaffold is a promising starting point for the development of anti-inflammatory agents. For instance, some quinazoline derivatives have been identified as antagonists of the A2A adenosine (B11128) receptor, which is known to play a role in modulating inflammation. nih.gov The activation of the A2A adenosine receptor is linked to an increase in cyclic AMP (cAMP), a key signaling molecule. Antagonists of this receptor can counteract these effects and have been explored for their therapeutic potential in inflammatory and neurodegenerative diseases. nih.gov

Additionally, studies on other heterocyclic compounds have demonstrated significant anti-inflammatory activity. For example, a mixture of Thai medicinal plants including Tiliacora triandra and Piper nigrum showed inhibitory activity on nitric oxide (NO) production, a key mediator in the inflammatory process. nih.gov While these findings are not directly related to this compound, they highlight the diverse chemical structures that are being investigated for anti-inflammatory effects.

Antitubercular Activity

There is no specific research available on the in vitro antitubercular activity of this compound. The search for novel antitubercular agents is a critical area of research due to the rise of multidrug-resistant strains of Mycobacterium tuberculosis.

Investigations into other classes of nitrogen-containing heterocyclic compounds have revealed promising candidates. For instance, a series of new 4-(2,6-dichlorobenzyloxy)phenyl thiazole (B1198619), oxazole, and imidazole (B134444) derivatives have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of the thiazole derivatives, in particular, demonstrated good antitubercular activities. nih.gov

Furthermore, halogenated copper (II) complexes of 4-chloro-3-nitrophenylthiourea derivatives have been tested against various strains of Mycobacterium tuberculosis, including multidrug-resistant ones, and showed potent activity. nih.gov The fluoroquinolone DC-159a has also been evaluated for its activity against mycobacteria, demonstrating effectiveness both in vitro and ex vivo. nih.gov These examples underscore the ongoing efforts to identify new chemical scaffolds with potential for treating tuberculosis.

Antiviral Activity

No studies have been published on the in vitro antiviral activity of this compound. However, the broader family of halogenated and quinazoline-related compounds has been a source of investigation for antiviral agents.

For example, a series of 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines have been identified as potent antirhinovirus compounds. nih.gov These halogenated analogs were effective at very low concentrations in reducing the yield of progeny virions. nih.govnih.gov

In other research, chlorinated indole (B1671886) nucleosides have been synthesized and tested for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). nih.gov These studies highlight that the inclusion of chlorine atoms can be a key feature for antiviral potency in certain heterocyclic systems. nih.gov The quest for new antiviral agents is a continuous effort, with various chemical structures being explored for their ability to inhibit different stages of viral replication.

Evaluation of Biological Activity Against Other Targets (e.g., Adenosine Receptors, DNA Binders)

While there is no direct evidence of this compound being evaluated as a ligand for adenosine receptors or as a DNA binder, the quinazoline nucleus is a well-established scaffold for targeting these biological molecules.

Adenosine Receptor Antagonism:

The quinazoline structure is a key component in a number of potent and selective antagonists for adenosine receptors, particularly the A2A subtype. nih.gov For instance, derivatives of the triazoloquinazoline, CGS15943, have been studied for their binding affinity to human adenosine receptor subtypes. nih.gov Research has shown that substitutions on the quinazoline ring can significantly influence the affinity and selectivity of these compounds. nih.govnih.gov The synthesis of novel 2-aminoquinazoline (B112073) derivatives has yielded compounds with high affinity for the human A2A adenosine receptor, demonstrating the versatility of this scaffold in designing receptor antagonists. nih.gov

DNA Binding:

Certain quinazoline derivatives have been designed and evaluated as DNA intercalating agents. researchgate.net The N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus has been identified as an effective pharmacophore for DNA binding. researchgate.net These compounds are thought to exert their cytotoxic effects by inserting themselves between the base pairs of DNA, which can interfere with DNA replication and transcription, ultimately leading to cell death. researchgate.net While not directly about the title compound, this indicates that the quinazoline scaffold has the potential to be modified to interact with DNA.

In a related context, the pesticide metabolite 3,5,6-trichloro-2-pyridinol (B117793) has been shown to interact with DNA through a groove-binding mode. nih.gov

The table below summarizes findings for related quinazoline derivatives that have been evaluated for adenosine receptor binding.

Compound ClassTargetActivityReference
2-Aminoquinazoline derivativesHuman A2A Adenosine ReceptorHigh affinity antagonists nih.gov
Triazoloquinazoline derivativesHuman A3 Adenosine ReceptorSelective antagonists nih.gov

Applications in Advanced Materials and Agrochemical Research

Development of Organic Semiconductor Materials

Currently, there is no specific information available in the scientific literature detailing the synthesis or investigation of 2,4,8-Trichloro-6-fluoroquinazoline for applications in organic semiconductor materials. The exploration of novel organic compounds for use in electronic devices is an active area of research, and the properties of highly halogenated aromatic systems can be of interest for creating electron-transporting or hole-transporting layers in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. However, without experimental data or theoretical studies on this compound, its potential in this field remains purely speculative.

Contribution to Novel Pesticides and Agricultural Chemicals

The quinazoline (B50416) framework is a known platform for the development of bioactive molecules in agriculture. nih.gov Halogen substitutions on the quinazoline ring have been shown to be a key factor in enhancing the antimicrobial and pesticidal properties of these compounds. nih.gov

While direct studies on this compound are absent, the general class of quinazoline derivatives has been a source of inspiration for the design of novel agricultural antimicrobial agents. nih.govnih.gov The rationale behind exploring such compounds lies in the consistent biological activity observed in related structures. Structure-activity relationship (SAR) studies on various quinazolinone derivatives have indicated that the presence of halogen atoms at positions 6 and 8 can significantly influence their antimicrobial efficacy. nih.gov This suggests that a compound like this compound could theoretically serve as a lead structure for further optimization in the quest for new and effective agricultural antimicrobials.

Quinazoline derivatives have demonstrated notable fungicidal properties, making them promising candidates for the development of new antifungal agents to combat crop diseases. nih.govnih.govacs.org The mechanism of action for some quinazoline-based fungicides has been elucidated and often involves the inhibition of crucial fungal cellular processes.

One identified mechanism is the inhibition of splicing of fungal group II introns. acs.org These introns are essential for the expression of certain mitochondrial genes, and their disruption can lead to fungal cell death. acs.org Novel quinazoline derivatives have been identified as potent inhibitors of this process, showcasing their potential as antifungal agents with a specific mode of action. acs.org While the specific activity of this compound has not been reported, its structural similarity to other active quinazolines makes it a compound of interest for future investigation in this area.

The general fungicidal activity of quinazoline derivatives against various plant pathogens is an area of ongoing research. The data below, extrapolated from studies on related compounds, illustrates the type of information that would be critical to determine the potential of this compound as a fungicide.

Fungus
Aspergillus niger
Candida albicans
Aspergillus flavus

This table represents fungal strains commonly used in antifungal screening. Specific inhibitory data for this compound is not available.

Use as Chemical Intermediates for Specialty Chemicals

Halogenated heterocyclic compounds are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond, which allows for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions. The multiple chlorine atoms on the this compound ring system would theoretically provide several reactive sites for synthetic chemists to build more complex molecules. Such intermediates are crucial in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. semanticscholar.org However, specific examples of the use of this compound as a chemical intermediate are not documented in the available literature.

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei like ¹⁹F.

¹H NMR: In the proton NMR spectrum of 2,4,8-Trichloro-6-fluoroquinazoline, the signals corresponding to the two protons on the benzene (B151609) ring are of primary interest. The proton at position 5 (H-5) and the proton at position 7 (H-7) would appear as distinct signals. Due to the influence of the adjacent fluorine and chlorine atoms, these protons are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their coupling patterns would provide definitive information on their relative positions.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, eight distinct signals would be expected in the broadband-decoupled spectrum, corresponding to the eight carbon atoms of the quinazoline (B50416) core. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C-2, C-4, C-6, C-8) would exhibit characteristic chemical shifts. Carbons in the quinazoline ring typically appear in the range of δ 110-165 ppm. nih.govnih.gov

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. It would show a single resonance for the fluorine atom at position 6. The chemical shift of this signal is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule. Studies on related fluoroquinazoline derivatives indicate that the fluorine signal would be well-defined. acs.org

Table 1: Predicted and Exemplar NMR Data for Halogenated Quinazolines

Nucleus Predicted Chemical Shift (δ, ppm) for this compound Exemplar Chemical Shift (δ, ppm) for related Quinazolines
¹H ~7.5 - 8.5 (aromatic protons) 7.43-9.45 for 2-(3-Chlorophenyl)quinazoline nih.gov
¹³C ~110 - 165 123.8-160.6 for 2-(3-Chlorophenyl)quinazoline nih.gov

Note: The predicted values are estimates based on general principles of NMR spectroscopy. The exemplar data is from a related, but different, compound.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. These include C=N and C=C stretching vibrations from the quinazoline ring system, typically appearing in the 1620-1450 cm⁻¹ region. nih.gov The C-Cl stretching vibrations are expected in the 850-550 cm⁻¹ range, while the C-F stretch would appear as a strong band, typically between 1250 and 1000 cm⁻¹. spectroscopyonline.com

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like quinazoline. The spectrum is expected to show characteristic absorption maxima (λmax) due to π → π* transitions within the aromatic system. Studies on other quinazoline derivatives have shown that these compounds absorb in the UV region, and the position of the λmax can be influenced by the substituents on the ring. mdpi.com

Table 2: Expected Spectroscopic Data (IR, UV-Vis)

Technique Expected Wavenumber/Wavelength Corresponding Functional Group/Transition
IR 1620-1450 cm⁻¹ C=N, C=C Aromatic Stretching
1250-1000 cm⁻¹ C-F Stretching
850-550 cm⁻¹ C-Cl Stretching

| UV-Vis | ~220-350 nm | π → π* Transitions |

Mass Spectrometry (ESI-HRMS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is particularly valuable.

For this compound (C₈H₂Cl₃FN₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass is 250.9314 u. A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion peak, resulting from the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This distinctive M, M+2, M+4, M+6 pattern is a definitive indicator for a trichlorinated compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method is employed to evaluate the thermal stability of a compound. A TGA experiment on this compound would reveal its decomposition temperature, providing insights into its stability under thermal stress. The resulting thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The high degree of halogenation and the aromatic nature of the quinazoline ring suggest a relatively high thermal stability. capes.gov.br

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. It is the primary method for assessing the purity of synthesized compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be developed. tandfonline.comresearchgate.nettandfonline.com The compound would elute as a single, sharp peak, and the area of this peak relative to the total peak area would be used to calculate its purity, which is typically required to be ≥97% for research applications. biocompare.com

Table 3: Summary of Analytical Techniques and Their Purpose

Analytical Method Information Obtained
NMR Spectroscopy Detailed molecular structure, connectivity, and chemical environment of atoms.
IR Spectroscopy Identification of functional groups.
UV-Visible Spectroscopy Information on the electronic conjugated system.
Mass Spectrometry Molecular weight, elemental formula, and isotopic information.
X-ray Crystallography Precise three-dimensional molecular structure and packing. researchgate.net
Thermogravimetric Analysis Thermal stability and decomposition profile.

| HPLC | Purity assessment and quantification. boomja.comnih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of novel, efficient, and environmentally benign synthetic methodologies for 2,4,8-Trichloro-6-fluoroquinazoline and its analogs is a paramount objective. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on the application of modern synthetic techniques to streamline the production of these compounds.

Key areas of investigation include:

Metal-Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts, such as palladium and nickel, has revolutionized the synthesis of complex organic molecules. researchgate.net Future work could explore the application of Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions to functionalize the quinazoline (B50416) core. researchgate.net These methods offer the potential for high efficiency and selectivity in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Eco-Friendly Synthetic Strategies: There is a growing emphasis on developing "green" chemical processes. nih.gov For quinazoline synthesis, this could involve the use of water as a solvent, microwave-assisted reactions, and the use of recyclable catalysts to minimize environmental impact. nih.gov The development of one-pot or multi-component reactions, where multiple synthetic steps are combined into a single operation, is also a promising approach to improve atom economy and reduce waste. nih.gov

Domino and Cascade Reactions: Designing synthetic routes that involve domino or cascade reactions, where a single event triggers a series of subsequent transformations, can significantly enhance synthetic efficiency. acs.org For instance, a visible-light-mediated radical cascade arylcarboxylation/cyclization has been demonstrated for the synthesis of related isoquinolinedione and oxindole (B195798) structures, suggesting a potential avenue for quinazoline synthesis. acs.org

Deepening Understanding of Structure-Function Relationships

A thorough understanding of the relationship between the molecular structure of this compound derivatives and their functional properties is crucial for rational design and optimization. The specific placement and nature of halogen substituents play a critical role in determining the biological activity and physicochemical properties of these compounds. nih.gov

Future research in this area will likely involve:

Systematic Structural Modifications: Researchers will continue to synthesize and evaluate new analogs of this compound with systematic variations in their substitution patterns. This includes altering the position and type of halogen atoms, as well as introducing other functional groups to probe their effects on activity. nih.govresearchgate.net For example, studies have shown that the introduction of different substituents at various positions on the quinazoline ring can significantly impact anticancer efficacy. nih.govnih.gov

Biophysical and Biochemical Assays: A comprehensive suite of in vitro assays will be essential to characterize the interactions of these compounds with their biological targets. Techniques such as enzyme inhibition assays, receptor binding studies, and cell-based assays will provide critical data on potency, selectivity, and mechanism of action. nih.govnih.gov

X-ray Crystallography: Determining the three-dimensional structure of these compounds, both alone and in complex with their biological targets, provides invaluable insights into their binding modes. acs.org This information is instrumental for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective derivatives.

Designing Next-Generation Halogenated Quinazoline Derivatives for Targeted Biological Applications

Building upon a deeper understanding of SAR, the design of next-generation halogenated quinazoline derivatives will focus on creating molecules with enhanced efficacy and specificity for various biological targets. Quinazolines are recognized as a "privileged structure" in drug development due to their wide range of physiological activities. nih.govresearchgate.net

Future design strategies will likely target:

Kinase Inhibition: Many quinazoline derivatives have shown potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov For example, derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase. nih.govnih.govresearchgate.netdongguk.edu Future work will aim to develop inhibitors with improved selectivity for specific kinases to minimize off-target effects. nih.govnih.gov

Anticancer Agents: The quinazoline scaffold is a well-established pharmacophore in the development of anticancer drugs. nih.govnih.gov Research will continue to explore the potential of halogenated quinazolines to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and overcome drug resistance. nih.govnih.gov

Antimicrobial and Antiviral Agents: Quinazoline derivatives have also demonstrated promising activity against a range of microbial and viral pathogens. nih.govnih.gov Future research could focus on optimizing these compounds to combat infectious diseases, including those caused by drug-resistant strains.

Neurodegenerative Diseases: Emerging research suggests that quinazoline derivatives may have therapeutic potential for neurodegenerative conditions like Alzheimer's disease by targeting multiple pathological pathways. researchgate.net

Integration of Advanced Computational Methods for Predictive Research

Advanced computational methods are becoming indispensable tools in modern drug discovery and materials science. frontiersin.org These in silico approaches can significantly accelerate the research and development process by providing predictive insights into the properties and behavior of molecules.

The integration of computational methods in the study of this compound and its analogs will involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be used to reliably predict the biological activity of new quinazoline derivatives based on their three-dimensional structures. frontiersin.org These models help in identifying the key structural features that are essential for a desired biological effect. frontiersin.org

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation and affinity of a ligand to its target protein, providing insights into the molecular basis of their interaction. nih.govfrontiersin.org Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. nih.govnih.gov

Virtual Screening: Large chemical databases can be screened computationally to identify potential hit compounds with desired properties, saving significant time and resources compared to traditional high-throughput screening. frontiersin.org

ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov

Expanding the Scope of Applications in Emerging Fields

While the primary focus of research on halogenated quinazolines has been in medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in other emerging fields.

Future exploration in this area may include:

Materials Science: Quinazoline derivatives, particularly those with extended π-conjugated systems, have shown promise as materials for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netmdpi.com The introduction of halogen atoms can modulate the electronic properties of these materials, offering a way to fine-tune their performance. researchgate.net

Agrochemicals: The quinazoline scaffold is also found in some agrochemicals. mdpi.com The introduction of halogens is a common strategy in the design of modern pesticides to enhance their efficacy and metabolic stability. nih.gov Future research could explore the potential of this compound derivatives as novel herbicides, fungicides, or insecticides. mdpi.com

Fluorescent Probes and Sensors: The fluorescent properties of some quinazoline derivatives make them attractive candidates for the development of chemical sensors and imaging agents. researchgate.netmdpi.com Their fluorescence can be sensitive to changes in their local environment, such as pH or the presence of specific metal ions.

Q & A

Q. What are the recommended synthetic pathways for obtaining 2,4,8-Trichloro-6-fluoroquinazoline with high purity?

To synthesize this compound, multi-step procedures involving halogenation and fluorination of quinazoline precursors are typically employed. For example, a 11-step synthesis of a structurally similar quinazoline derivative achieved a 2–5% overall yield by optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography . Key methodological considerations include:

  • Halogenation control : Sequential substitution of chlorine atoms at positions 2, 4, and 8 requires precise stoichiometric ratios to avoid over-halogenation.
  • Fluorination selectivity : Use of anhydrous conditions and catalysts (e.g., KF/Al₂O₃) to enhance regioselectivity at position 6.
  • Purity validation : Post-synthesis analysis via HPLC (≥99% purity) and elemental analysis to confirm absence of byproducts .

Q. Which analytical techniques are most effective for structural validation of this compound?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution at position 6 and ¹H/¹³C NMR for aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine/fluorine atoms .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in spectral results often arise from impurities or dynamic molecular behavior. Methodological strategies include:

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT simulations) to identify anomalous peaks .
  • Variable-temperature NMR : Assess conformational stability by analyzing signal splitting or coalescence at different temperatures .
  • Synchrotron-based techniques : Utilize high-flux X-ray sources for crystallographic studies of low-yield intermediates .

Q. What experimental designs are optimal for optimizing reaction conditions in halogenation steps?

Factorial or orthogonal designs are effective for multi-variable optimization:

  • Factorial design : Test interactions between variables (e.g., temperature, catalyst loading, solvent polarity) to identify dominant factors. For example, a 2³ factorial design could reduce the number of trials by 50% while maintaining statistical power .
  • Response surface methodology (RSM) : Model nonlinear relationships between variables to predict optimal conditions (e.g., maximum yield at 80°C with 1.2 eq Cl₂) .

Q. How can computational modeling enhance mechanistic studies of fluorination reactions?

  • Density Functional Theory (DFT) : Calculate activation energies for fluorination pathways to identify rate-limiting steps .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF .
  • AI-driven predictive tools : Train machine learning models on existing halogenation datasets to predict regioselectivity and side reactions .

Data Analysis and Stability

Q. How should researchers address stability challenges in this compound under varying storage conditions?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
  • Light sensitivity : Store in amber vials under inert gas (argon) to prevent photolytic dehalogenation .

Q. What statistical methods are recommended for analyzing bioactivity data in structure-activity relationship (SAR) studies?

  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme inhibition assays .
  • Cluster analysis : Group derivatives by bioactivity profiles to identify key structural motifs .

Methodological Recommendations

  • Theoretical framework integration : Align mechanistic hypotheses with established quinazoline reactivity models (e.g., electrophilic aromatic substitution trends) .
  • Precision in experimental design : Use pre-test/post-test control groups to isolate variables in stability studies .

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